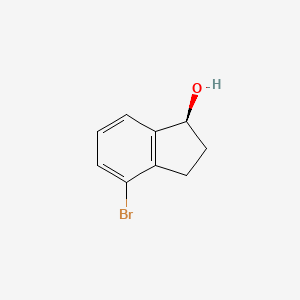

(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol

カタログ番号 B2640017

CAS番号:

83808-19-9

分子量: 213.074

InChIキー: RNXQQZNOSYBFTN-VIFPVBQESA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Stereoisomer Configuration and Biocatalytic Applications

- Abstract: (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol is an important intermediate in synthesizing biologically active compounds. The study focuses on its stereoisomers, utilizing biocatalytic kinetic trans-esterification for resolution of racemates and establishing absolute configurations of its stereoisomers. Applications in biocatalytic esterification and the role of lipases as biocatalysts are highlighted (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

DNA Binding Activity of Chiral Schiff Bases

- Abstract: Chiral Schiff Bases derived from (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol show significant DNA binding activity. The study investigates the impact of remote substituents on the structure and biological activity of these bases, focusing on their interaction with calf-thymus DNA (Bora, Maiti, Singh, & Barman, 2021).

Use in Dynamic Kinetic Resolution

- Abstract: The compound is used in dynamic kinetic resolution (DKR) of secondary alcohols. This process, involving Candida antarctica lipase and zeolite, highlights the compound's application in organic synthesis, particularly in the resolution of 2,3-dihydro-1H-inden-1-ol using an ionic liquid solvent system (Shimomura et al., 2015).

Synthetic Building Blocks

- Abstract: 2,3-Dibromo-1H-indene derivatives, related to (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol, serve as versatile synthetic building blocks. Their application in the synthesis of indene and indacene derivatives, including oligo(phenylenevinylene)s with attractive photophysical properties, is explored (Iwata, Egawa, Yamanishi, & Tsuji, 2022).

Catalytic Applications

- Abstract: The compound is used in copper-catalyzed intramolecular coupling reactions. Its application in O-vinylation processes and preference for 4-exo ring closure over other modes of cyclization is emphasized, showcasing its utility in organic synthesis (Fang & Li, 2007).

Anti-Inflammatory Potential

- Abstract: Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to the main compound, demonstrate significant anti-inflammatory activity. This indicates potential medical applications as a new class of anti-inflammatory agents (Sheridan et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S)-4-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQQZNOSYBFTN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol | |

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-indanone (1.0 g) in a mixture of ethanol (6 ml) and tetrahydrofuran (3 ml) was added sodium borohydride (0.09 g) at an ice temperature. The reaction mixture was stirred at the same temperature overnight and poured into dilute hydrochloric acid, and the aqueous layer was saturated with saline and extracted with ether. The organic layer was washed with a saturated aqueous saline, dried over sodium sulfate, and the solvent was removed by distillation under reduced pressure. The residual concentrate (1.02 g) thus obtained was used for the next reaction without further purification.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Synthesis routes and methods II

Procedure details

A solution of compound 2 (435 g, 2.06 mol, 1 equiv) in ethanol (5 L) was treated with sodium borohydride (101.6 g, 2.68 mol, 1.3 equiv) and stirred overnight at room temperature. The reaction was concentrated under reduced pressure and the residue partitioned between 4 L of dichloromethane and 4 L of 10% aqueous hydrochloric acid. The layers were separated and the aqueous layer was extracted with dichloromethane (3×1 L). The combined organic layers were washed with saturated brine (2 L), dried over sodium sulfate and concentrated under reduced pressure. The resulting solid was dried overnight in a vacuum oven at 30° C. to give compound 3 (422 g, 96% yield) as an off-white solid.

Name

Yield

96%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

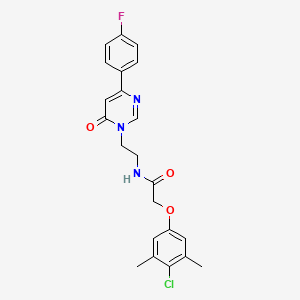

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639935.png)

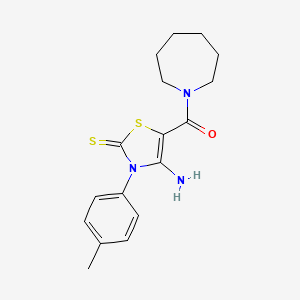

![8-allyl-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639938.png)

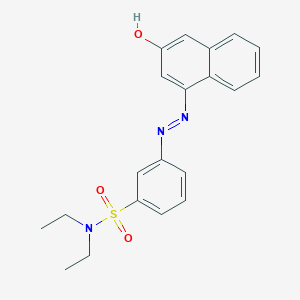

![3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2639941.png)

![1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639947.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2639951.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2639952.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2639953.png)

![7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2639957.png)